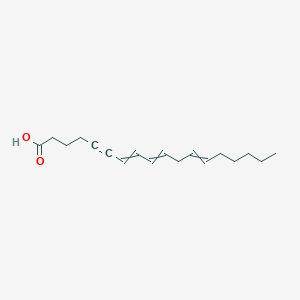
Octadeca-7,9,12-trien-5-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-7,9,12-trien-5-ynoic acid is a unique unsaturated fatty acid with a complex structure that includes multiple double bonds and a triple bond. This compound is notable for its potential biological activities and its presence in certain marine organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alkyne formation: Using reagents like sodium acetylide or lithium acetylide to introduce triple bonds.
Double bond formation: Employing Wittig reactions or olefin metathesis to create double bonds.
Industrial Production Methods
Industrial production methods for octadeca-7,9,12-trien-5-ynoic acid are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimizing the above synthetic routes for efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Octadeca-7,9,12-trien-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The presence of multiple double bonds makes it susceptible to oxidation, forming epoxides or hydroxylated products.
Reduction: Hydrogenation can reduce the double and triple bonds to form saturated derivatives.
Substitution: The triple bond can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like sodium amide (NaNH2) or organolithium reagents.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted alkynes.
Aplicaciones Científicas De Investigación
Octadeca-7,9,12-trien-5-ynoic acid has several scientific research applications, including:
Chemistry: Studying its reactivity and synthesis can provide insights into the behavior of polyunsaturated fatty acids.
Medicine: Exploring its effects on cellular pathways and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of octadeca-7,9,12-trien-5-ynoic acid involves its interaction with cellular membranes and enzymes. It has been shown to inhibit cathepsin B, a lysosomal cysteine protease, by binding to its active site. This inhibition can affect various cellular pathways, including those involved in inflammation and cell death .
Comparación Con Compuestos Similares
Similar Compounds
Octadeca-9,12,15-trienoic acid: Another polyunsaturated fatty acid with three double bonds but no triple bond.
Octadeca-9,12,15-trienyl ester: An ester derivative of octadeca-9,12,15-trienoic acid.
Docosyl ester: A longer-chain ester with similar unsaturation patterns.
Uniqueness
Octadeca-7,9,12-trien-5-ynoic acid is unique due to its combination of double and triple bonds, which confer distinct chemical reactivity and biological activities compared to other polyunsaturated fatty acids .
Propiedades
Número CAS |
76152-32-4 |
|---|---|
Fórmula molecular |
C18H26O2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
octadeca-7,9,12-trien-5-ynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-12H,2-5,8,15-17H2,1H3,(H,19,20) |
Clave InChI |
ZHPHSHNAYWIUFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CC=CC#CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,5S,6S,10R,12R,14S)-5,14-dimethyl-9-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-4-one](/img/structure/B14452720.png)
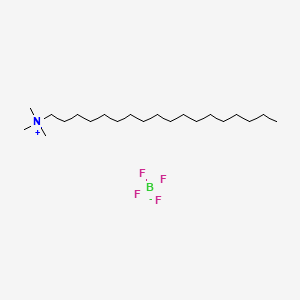
![1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane](/img/structure/B14452726.png)
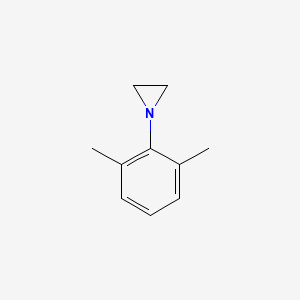
![1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14452743.png)
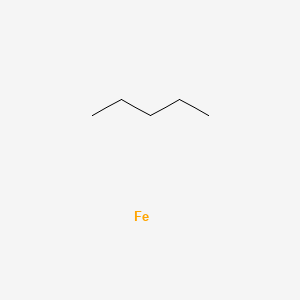

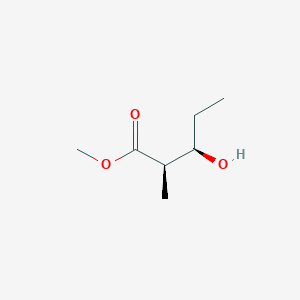
![1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14452753.png)
![6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14452778.png)
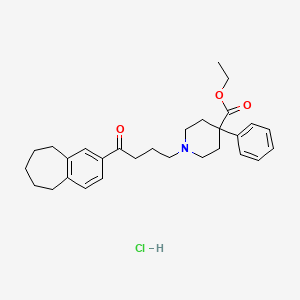

![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)

